molecular formula C13H11NO B1265592 4-Benzylideneaminophenol CAS No. 588-53-4

4-Benzylideneaminophenol

Cat. No. B1265592
CAS RN: 588-53-4
M. Wt: 197.23 g/mol
InChI Key: BVTLIIQDQAUXOI-UHFFFAOYSA-N
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Patent
US08664238B2

Procedure details

2.1 g (19.3 mmol) of 4-aminophenol was dissolved in 28 ml ethanol, and 1.9 ml (19.3 mmol) benzaldehyde was added. The mixture was heated to the reflux temperature and reacted for 1.5 h, Then, the reaction mixture was cooled to the room temperature and the solid separated out from the mixture was filtered by sucking. The filter cake was washed with a small amount of ethanol and dried to obtain 3 g of a yellow solid with the yield of 76.9%. m.p. 182-183° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Yield
76.9%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[CH:9](=[N:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
reacted for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solid separated out from the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The filter cake was washed with a small amount of ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 76.9%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.